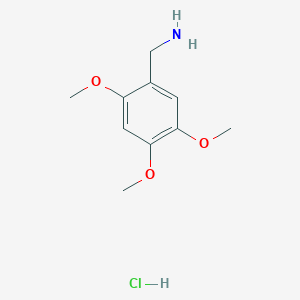

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

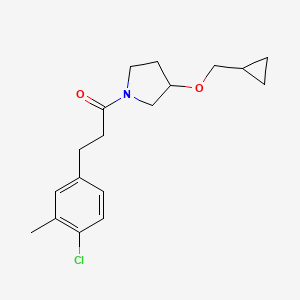

“(2,4,5-Trimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 42365-70-8 . It belongs to the family of phenethylamines. The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H . This indicates that the compound has a molecular weight of 233.69 and its molecular formula is C10H16ClNO3. Physical And Chemical Properties Analysis

“(2,4,5-Trimethoxyphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 233.69 .Applications De Recherche Scientifique

Oxidative Transformations

Johnson et al. (2010) explored the reactions of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate, yielding xanthone derivatives, indicating its utility in synthesizing complex organic structures (Johnson et al., 2010).

Bromination Reactions

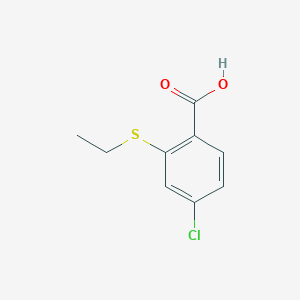

Çetinkaya et al. (2011) studied the selective O-demethylation during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the production of bromophenol derivatives (Çetinkaya et al., 2011).

Synthesis of Antidepressants

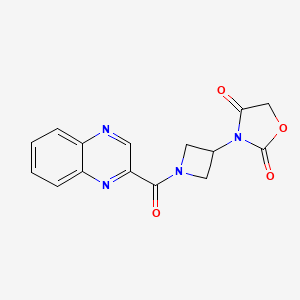

Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, using (2,4,5-trimethoxyphenyl)methanamine hydrochloride as an intermediate (Vukics et al., 2002).

Conformational Studies in Medicinal Chemistry

Mclean et al. (2006) designed a conformationally restricted analogue of mescaline using a 5-HT(2A) receptor model, showcasing the role of (2,4,5-trimethoxyphenyl)methanamine hydrochloride in designing potent psychoactive compounds (Mclean et al., 2006).

Hydrogenation Reactions in Organic Synthesis

Karabuğa et al. (2015) explored the utility of (4-phenylquinazolin-2-yl)methanamine, derived from (2,4,5-trimethoxyphenyl)methanamine hydrochloride, in efficient transfer hydrogenation reactions (Karabuğa et al., 2015).

Novelty in Polylactide Synthesis

Kwon et al. (2015) reported the synthesis of zinc(II) complexes with (2,4,5-trimethoxyphenyl)methanamine hydrochloride derivatives as pre-catalysts for producing heterotactic-enriched polylactide, highlighting its application in polymer chemistry (Kwon et al., 2015).

Functionalized Cyclopentenediones Synthesis

Egorov et al. (2019) synthesized new derivatives using (2,4,5-trimethoxyphenyl)methanamine hydrochloride, contributing to diverse organic syntheses (Egorov et al., 2019).

Antioxidant Property Analysis

Çetinkaya et al. (2012) synthesized and analyzed the antioxidant properties of derivatives of (2,4,5-trimethoxyphenyl)methanamine hydrochloride, indicating its potential in pharmaceutical applications (Çetinkaya et al., 2012).

Development of Serotonin Agonists

Sniecikowska et al. (2019) designed novel serotonin 5-HT1A receptor-biased agonists using derivatives of (2,4,5-trimethoxyphenyl)methanamine hydrochloride for potential antidepressant applications (Sniecikowska et al., 2019).

Synthesis and Mechanistic Studies

Zhou and Li (2019) conducted a study on the synthesis and mechanism of 1,4-benzodiazepine-2,5-diones from diphenylamine, revealing the complex reactions and pathways involving (2,4,5-trimethoxyphenyl)methanamine hydrochloride (Zhou & Li, 2019).

In Vivo Metabolism and Pharmacological Studies

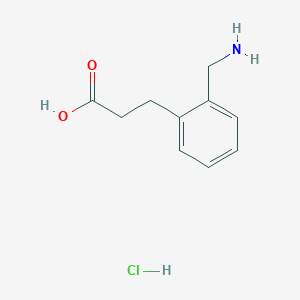

Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, structurally similar to (2,4,5-trimethoxyphenyl)methanamine hydrochloride, in rats, contributing to pharmacokinetics research (Kanamori et al., 2002).

Neurochemical Effects in Drug Action

Naplekova et al. (2017) examined the neurochemical effects of a compound structurally related to (2,4,5-trimethoxyphenyl)methanamine hydrochloride, providing insights into its potential effects on brain chemistry (Naplekova et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and keeping the container tightly closed .

Mécanisme D'action

Mode of Action

It’s structurally similar to 2c-o, a phenethylamine of the 2c family . 2C-O has been reported to potentiate the action of mescaline when employed as a pretreatment . This suggests that (2,4,5-Trimethoxyphenyl)methanamine hydrochloride might interact with its targets in a similar manner, but this needs to be confirmed by further studies.

Propriétés

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVJQUJDCOBUPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride | |

CAS RN |

42365-70-8 |

Source

|

| Record name | (2,4,5-trimethoxyphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)

![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)

![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)

![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)

![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)

![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)